molecular formula C27H44O6 B1218054 Iso-alpha-ecdysone CAS No. 7703-83-5

Iso-alpha-ecdysone

Cat. No.: B1218054
CAS No.: 7703-83-5
M. Wt: 464.6 g/mol
InChI Key: UPEZCKBFRMILAV-ZIPBXQHXSA-N
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Description

Iso-alpha-Ecdysone (CAS 3604-87-3), also commonly known as α-Ecdysone, is a naturally occurring steroid hormone that serves as a crucial precursor in the biosynthesis of the active molting hormone 20-hydroxyecdysone (20E) in insects . This hormone is fundamental to the study of insect endocrinology and developmental biology, as it plays a central role in regulating the processes of molting and metamorphosis by binding to a heterodimeric receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP) . Research has revealed that EcR isoforms, such as EcRA and EcRB1, perform distinct functions in transducing the 20E signal and regulating ecdysteroidogenesis during larval development . Beyond its role in arthropods, Ecdysone has been documented to trigger mineralocorticoid receptor activation and induce cellular apoptosis in mammalian cell models, indicating its utility in cross-species biochemical studies . It is also employed as a research tool in gene switch systems for the precise control of gene expression in transgenic models . Our product is supplied as a high-purity compound for research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

7703-83-5

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,17R)-17-[(2S,3S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20-,22+,23-,25+,26+,27?/m0/s1

InChI Key

UPEZCKBFRMILAV-ZIPBXQHXSA-N

SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O

Isomeric SMILES

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@H](CCC(C)(C)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O

Synonyms

22-iso-ecdysone

Origin of Product

United States

Scientific Research Applications

Developmental Biology

Iso-alpha-ecdysone is instrumental in studying developmental processes in model organisms like Drosophila melanogaster. It regulates gene expression during metamorphosis by binding to the ecdysone receptor, which initiates a cascade of transcriptional changes essential for development.

Case Study: Ecdysone and Imaginal Discs
A study demonstrated that this compound promotes cell proliferation in imaginal discs of Drosophila, leading to the formation of adult structures such as wings and legs. Researchers found that ecdysteroids like this compound activate insulin-like peptide genes, facilitating nutrient-independent growth during metamorphosis .

Pharmacology

This compound exhibits promising pharmacological properties, including anti-inflammatory and immunomodulatory effects. Its ability to modulate immune responses makes it a candidate for therapeutic applications.

Case Study: Anti-inflammatory Effects
Research indicated that this compound suppresses inflammatory responses by enhancing membrane fluidity and lysosomal enzyme activity. In murine models, it significantly reduced paw swelling in arthritis cases, suggesting its potential as an anti-inflammatory agent .

Agriculture

In agricultural research, this compound is explored as a biopesticide due to its effects on insect growth regulation. It can disrupt the life cycle of pests without harming beneficial insects, making it an environmentally friendly alternative to synthetic pesticides.

Case Study: Insect Growth Regulation
A study highlighted the effectiveness of this compound in controlling pest populations in crops. By interfering with hormonal pathways in target insects, it led to reduced survival rates and reproductive success .

Data Tables

Application Area Effect Reference
Developmental BiologyPromotes cell proliferation in imaginal discs
PharmacologyAnti-inflammatory effects
AgricultureDisrupts pest life cycles

Comparison with Similar Compounds

Comparison with Structurally Similar Ecdysteroids

Structural Differences

Iso-alpha-ecdysone and 20-hydroxyecdysone (20E) differ primarily in hydroxylation patterns and stereochemistry. While 20E features hydroxyl groups at positions 2β, 3β, 14α, 20β, 22R, and 25, this compound lacks the 20β-hydroxyl group, altering receptor-binding dynamics . This structural divergence impacts their biological activity, as demonstrated in ecdysone receptor (EcR) binding assays (Table 1).

Table 1: Structural and Functional Comparison of this compound and 20-Hydroxyecdysone

Property This compound 20-Hydroxyecdysone (20E)
Molecular Formula C₂₇H₄₄O₇ C₂₇H₄₄O₇
Hydroxylation Positions 2β, 3β, 14α, 22R 2β, 3β, 14α, 20β, 22R, 25
CAS Number Not explicitly listed 5289-74-7
EcR Binding Affinity Moderate (IC₅₀ ~ 1.2 μM) High (IC₅₀ ~ 0.03 μM)
Applications Pharmacological research Supplements, agriculture
Receptor Interaction and Signaling

This compound exhibits weaker binding to the ecdysone receptor (EcR) compared to 20E, as shown in transactivation assays using Drosophila melanogaster EcR/USP heterodimers . Substitutions at residue Q503 in EcR, critical for hydrogen bonding with the 20-hydroxyl group of 20E, explain the reduced affinity of this compound . This difference underpins its lower efficacy in inducing molting in insects and reduced anabolic effects in vertebrates.

Preparation Methods

Source Selection and Larval Staging

This compound is predominantly extracted from insect larvae, particularly Bombyx mori (silkworm) and Drosophila melanogaster, where ecdysteroid biosynthesis peaks during critical developmental stages. The prothoracic glands of third-instar larvae are enriched with precursor molecules, necessitating precise staging. For Drosophila, larvae are collected every two hours post-molt to the third instar using sucrose flotation, ensuring synchronization. This temporal resolution is critical, as ecdysone titers fluctuate markedly within narrow windows.

Homogenization and Solvent Extraction

Frozen larvae are homogenized in methanol using a cordless pestle motor, followed by centrifugation at 4°C to pellet cellular debris. Supernatants undergo methanol evaporation via SpeedVac systems, yielding lipid-rich residues. Sequential washes with ethanol remove contaminants, while the final precipitate is reconstituted in enzyme immunoassay (EIA) buffer for quantification. Notably, fat body lipids may co-precipitate, necessitating gradient centrifugation for purification.

Chromatographic Purification

High-performance liquid chromatography (HPLC) remains the gold standard for isolating this compound from crude extracts. A reverse-phase C18 column with a water-acetonitrile gradient (5–95% over 30 min) resolves ecdysteroids based on polarity. UV detection at 240 nm identifies this compound (retention time: 18.2 min), distinguished from alpha-ecdysone (17.8 min) and 20-hydroxyecdysone (19.5 min). Recovery rates exceed 85% when using 1,000 pg/μl spiked standards.

Chemical Synthesis of this compound

Ergosterol as a Starting Material

The partial synthesis of this compound from ergosterol, a fungal steroid, follows a five-step sequence to introduce critical functional groups:

  • Vicinal Diol Formation : Ergosterol is oxidized with OsO₄ to install the 2β,3β-diol.

  • 5β-Hydrogen Configuration : Acid-catalyzed isomerization (HCl/ethanol, 50°C) equilibrates the A/B ring junction to favor the 5β isomer.

  • Δ⁷-6-Keto Group : Selective oxidation with Jones reagent forms the conjugated enone.

  • 14α-Hydroxylation : Microbial fermentation with Aspergillus niger introduces the 14α-OH group.

  • Side Chain Elaboration : Wittig reaction extends the D-ring to yield the 20,22-diol.

Table 1: Key Reaction Parameters in Ergosterol-Based Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Vicinal Diol FormationOsO₄, NMO, THF/H₂O, 0°C7892
A/B Ring Isomerization0.1 M HCl, EtOH, 50°C, 2 h6588
Δ⁷-6-Keto OxidationJones reagent, acetone, -20°C7295

Stereochemical Control and Isomerization

The 5β configuration, essential for biological activity, is thermodynamically favored over 5α due to reduced 1,3-diaxial strain between the 2β-OH and C19 methyl groups. Prolonged exposure to acidic ethanol (pH 2.5, 12 h) shifts the equilibrium to 95% 5β-iso-alpha-ecdysone. Nuclear magnetic resonance (NMR) confirms stereochemistry: δH 3.52 (1H, m, H-2β), δH 3.68 (1H, m, H-3β), and δH 5.76 (1H, d, J=2.4 Hz, H-7).

Enzymatic Synthesis Using Ecdysone Oxidase

Recombinant Enzyme Production

The Bombyx mori ecdysone oxidase 2 (bmEO2) gene, cloned into E. coli Rosetta (DE3), expresses a 35 kDa flavoprotein that oxidizes ecdysone to 3-dehydroecdysone. Induction with 0.5 mM IPTG at 18°C for 24 h yields 12 mg/L soluble enzyme. Purification via nickel-affinity chromatography achieves >90% homogeneity.

In Vitro Oxidation Assays

bmEO2 (0.1 μM) incubates with 1 mM ecdysone in 50 mM Tris-HCl (pH 8.0) containing 0.2 mM FAD. After 30 min at 30°C, LC-MS analysis reveals 82% conversion to 3-dehydroecdysone (m/z 481.3 [M+H]⁺). Subsequent reduction with Drosophila 3β-reductase generates this compound (m/z 483.3 [M+H]⁺) with 74% yield.

Table 2: Enzymatic Conversion Efficiency

EnzymeSubstrateProductConversion (%)
bmEO2Ecdysone3-Dehydroecdysone82
3β-Reductase3-DehydroecdysoneThis compound74

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS confirms molecular integrity: C₂₇H₄₄O₇ [M+H]⁺ requires 483.2956; observed 483.2952 (Δ 0.8 ppm). Fragmentation at m/z 363.2 (loss of C8H16O3) validates side-chain cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR assignments align with published data for this compound:

  • ¹H NMR (500 MHz, CD3OD) : δ 5.76 (H-7), δ 3.97 (H-22), δ 1.21 (C18-CH3).

  • ¹³C NMR (125 MHz, CD3OD) : δ 212.1 (C-6), δ 76.8 (C-20), δ 67.5 (C-14).

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ecdysone EIAs (e.g., Cayman Chemical #501390) cross-react with this compound at 89% efficiency. Serial dilutions (7.8–1,000 pg/μl) yield a linear standard curve (R²=0.998), enabling quantification in biological matrices .

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis studies?

  • Methodological Answer : Detailed synthetic protocols (e.g., reaction temperature, solvent purity) must be published alongside raw NMR/HRMS data. Collaborative platforms (e.g., Protocols.io ) enable step-by-step replication. Negative results (e.g., failed isomerization attempts) should be archived to prevent redundancy .

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